molecular formula C9H10Cl2S B13181810 2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene

2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene

Katalognummer: B13181810
Molekulargewicht: 221.15 g/mol
InChI-Schlüssel: GLRCXDAOBUVEAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is an organic compound with the molecular formula C₉H₁₀Cl₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene typically involves the chlorination of a thiophene derivative followed by cyclopropylation. One common method includes the reaction of 2-chlorothiophene with a cyclopropylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the cyclopropyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorothiophene: A simpler thiophene derivative with one chlorine atom.

    4-Chloromethylthiophene: Another thiophene derivative with a chloromethyl group.

    Cyclopropylmethylthiophene: A thiophene derivative with a cyclopropylmethyl group.

Uniqueness

2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is unique due to the presence of both chlorine and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H10Cl2S

Molekulargewicht

221.15 g/mol

IUPAC-Name

2-chloro-4-[[1-(chloromethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H10Cl2S/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2

InChI-Schlüssel

GLRCXDAOBUVEAL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CSC(=C2)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.